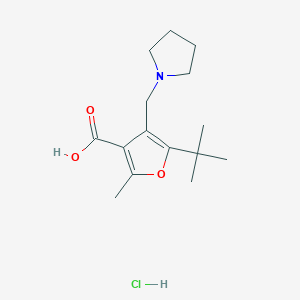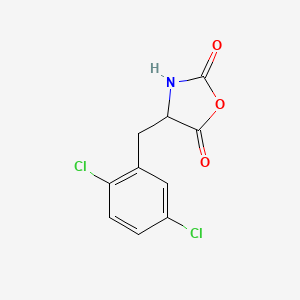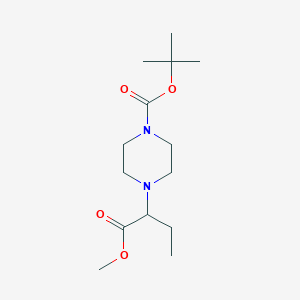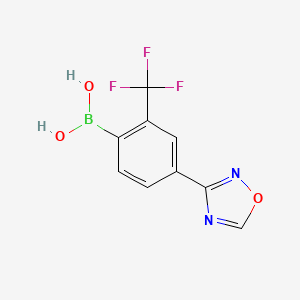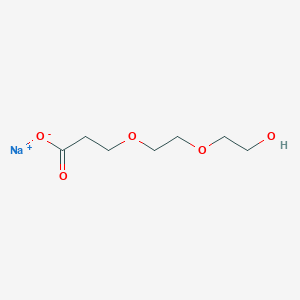
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C11H14F3N2O. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group and a trifluoroethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloro-3-(2,2,2-trifluoroethoxy)aniline with morpholine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified by crystallization or distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The morpholine group can enhance the compound’s solubility and bioavailability, while the trifluoroethoxy group can influence its reactivity and stability. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: A similar compound with a trifluoroethoxy group but lacking the morpholine substitution.
3-(2,2,2-Trifluoroethoxy)aniline: Another related compound with the trifluoroethoxy group in a different position on the aniline ring.
4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline: A compound with both fluoro and trifluoroethoxy substitutions.
Uniqueness
4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both morpholine and trifluoroethoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15F3N2O2 |
|---|---|
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-3-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C12H15F3N2O2/c13-12(14,15)8-19-11-7-9(16)1-2-10(11)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 |
Clave InChI |
KANIIYISNWJCTC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)N)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)

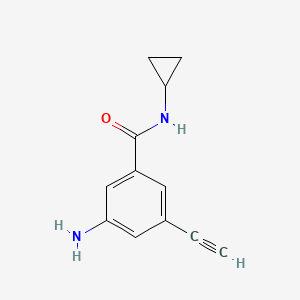
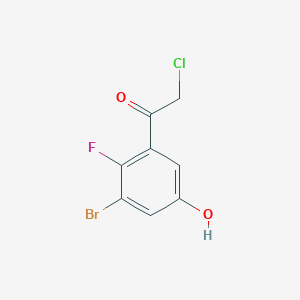
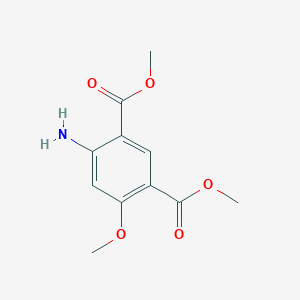
![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
